molecular formula C14H23BrOSi B8171358 ((2-Bromo-4-methylbenzyl)oxy)(tert-butyl)dimethylsilane

((2-Bromo-4-methylbenzyl)oxy)(tert-butyl)dimethylsilane

Cat. No.: B8171358
M. Wt: 315.32 g/mol
InChI Key: AOBBKAWTTODZDE-UHFFFAOYSA-N
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Description

((2-Bromo-4-methylbenzyl)oxy)(tert-butyl)dimethylsilane is an organosilicon compound with the molecular formula C14H23BrOSi. It is a derivative of benzyl ether, where the benzyl group is substituted with a bromine atom at the 2-position and a methyl group at the 4-position. The compound also contains a tert-butyl group and two methyl groups attached to a silicon atom. This compound is used in various chemical reactions and has applications in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2-Bromo-4-methylbenzyl)oxy)(tert-butyl)dimethylsilane typically involves the reaction of 2-bromo-4-methylbenzyl alcohol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane or tetrahydrofuran at room temperature. The general reaction scheme is as follows:

2-Bromo-4-methylbenzyl alcohol+tert-butyl(dimethyl)silyl chlorideThis compound+HCl\text{2-Bromo-4-methylbenzyl alcohol} + \text{tert-butyl(dimethyl)silyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-Bromo-4-methylbenzyl alcohol+tert-butyl(dimethyl)silyl chloride→this compound+HCl

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

((2-Bromo-4-methylbenzyl)oxy)(tert-butyl)dimethylsilane undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The benzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide or acetonitrile.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in ether solvents.

Major Products Formed

    Nucleophilic substitution: Formation of substituted benzyl ethers or thioethers.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of 4-methylbenzyl alcohol.

Scientific Research Applications

Chemistry

((2-Bromo-4-methylbenzyl)oxy)(tert-butyl)dimethylsilane is used as a protecting group for alcohols and phenols in organic synthesis. It helps in preventing unwanted reactions at the hydroxyl group during multi-step synthesis.

Biology

In biological research, this compound is used to modify biomolecules, such as peptides and nucleotides, to study their interactions and functions.

Medicine

The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients, particularly in the development of drugs targeting specific enzymes or receptors.

Industry

In the material science industry, this compound is used in the production of silicon-based polymers and resins, which have applications in coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of ((2-Bromo-4-methylbenzyl)oxy)(tert-butyl)dimethylsilane involves the formation of a stable silyl ether linkage, which protects the hydroxyl group from nucleophilic attack. The tert-butyl group provides steric hindrance, enhancing the stability of the silyl ether. The bromine atom can participate in various substitution reactions, allowing for further functionalization of the molecule.

Comparison with Similar Compounds

Similar Compounds

    (4-Bromophenoxy)(tert-butyl)dimethylsilane: Similar structure but lacks the methyl group at the 4-position of the benzyl ring.

    (2-Bromoethoxy)(tert-butyl)dimethylsilane: Similar structure but has an ethoxy group instead of a benzyl group.

Uniqueness

((2-Bromo-4-methylbenzyl)oxy)(tert-butyl)dimethylsilane is unique due to the presence of both a bromine atom and a methyl group on the benzyl ring, which provides specific reactivity and steric properties. This makes it a valuable compound for selective protection and functionalization in organic synthesis.

Properties

IUPAC Name

(2-bromo-4-methylphenyl)methoxy-tert-butyl-dimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BrOSi/c1-11-7-8-12(13(15)9-11)10-16-17(5,6)14(2,3)4/h7-9H,10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOBBKAWTTODZDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CO[Si](C)(C)C(C)(C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BrOSi
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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